Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate
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Overview
Description
Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of ethyl, benzenesulfonyl, and 2,4-dinitrophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the 2,4-dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activities. The pathways involved may include the disruption of metabolic processes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
Ethyl (2,4-dinitrophenyl)carbamate: Shares structural similarities but differs in its reactivity and applications.
Uniqueness
Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate is unique due to the presence of both benzenesulfonyl and 2,4-dinitrophenyl groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
92207-57-3 |
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Molecular Formula |
C15H13N3O8S2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
ethyl N-(benzenesulfonyl)-N-(2,4-dinitrophenyl)sulfanylcarbamate |
InChI |
InChI=1S/C15H13N3O8S2/c1-2-26-15(19)18(28(24,25)12-6-4-3-5-7-12)27-14-9-8-11(16(20)21)10-13(14)17(22)23/h3-10H,2H2,1H3 |
InChI Key |
LNWGPCWSJAEUIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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